molecular formula C6H3ClF3N B1377638 3-Chloro-2,4,6-trifluoroaniline CAS No. 344-09-2

3-Chloro-2,4,6-trifluoroaniline

Cat. No.: B1377638
CAS No.: 344-09-2
M. Wt: 181.54 g/mol
InChI Key: IZVNZHYBSJJGAI-UHFFFAOYSA-N
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Description

It is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-2,4,6-trifluoroaniline involves the nitration of ortho-dichlorobenzene followed by fluorination and reduction reactions. The process typically includes the following steps :

    Nitration: Ortho-dichlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

    Fluorination: The nitrated product undergoes fluorination to produce a mixture of 3-chloro-2-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene.

    Reduction: The nitro compounds are reduced to their corresponding anilines using hydrogenation in the presence of a platinum catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of 3-chloro-4-fluoronitrobenzene as a raw material, which is hydrogenated in the presence of a platinum catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,6-trifluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding nitro compounds.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-2,4,6-trifluoroaniline is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates. Notably, it is involved in the development of:

  • Anticancer Agents : Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, it has been used in synthesizing gefitinib, an important drug for non-small cell lung cancer treatment.
  • Antimicrobial Agents : The compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate its effectiveness against strains like E. coli and S. aureus, making it a valuable component in developing new antibiotics .

Agrochemical Applications

The compound plays a crucial role in the synthesis of agrochemicals, particularly herbicides and fungicides. Its fluorinated structure contributes to the efficacy and selectivity of these chemicals:

  • Herbicides : this compound is a key intermediate in producing selective herbicides that target specific weed species while minimizing harm to crops.
  • Fungicides : It has been explored for use in fungicides due to its ability to disrupt fungal cell processes .

Material Science

In material science, this compound is investigated for its potential applications in non-linear optical materials. The unique properties imparted by the trifluoromethyl group may enhance the performance of materials used in photonics and optoelectronics.

Synthesis and Analytical Chemistry

The compound serves as an important building block in organic synthesis. It is utilized in various synthetic pathways to create more complex molecules:

  • Synthetic Intermediate : It acts as a versatile intermediate for synthesizing other fluorinated compounds and derivatives that are valuable in both research and industrial applications .
  • Analytical Methods : this compound can be used as a reagent in analytical chemistry for detecting specific analytes due to its distinct chemical properties.

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
PharmaceuticalsSynthesis of anticancer and antimicrobial agentsEnhanced biological activity
AgrochemicalsProduction of herbicides and fungicidesIncreased efficacy and selectivity
Material ScienceNon-linear optical materialsImproved performance characteristics
Organic SynthesisBuilding block for complex moleculesVersatile synthetic pathways
Analytical ChemistryReagent for detecting analytesUnique chemical properties

Case Study 1: Anticancer Drug Development

A study focused on synthesizing gefitinib from this compound demonstrated its effectiveness as a precursor. The resulting compound showed enhanced potency against cancer cell lines compared to non-fluorinated analogs.

Case Study 2: Antimicrobial Activity

Research published on the antimicrobial properties of derivatives indicated that modifications to the trifluoromethyl group could significantly enhance activity against resistant bacterial strains. This highlights the importance of fluorination in drug design.

Case Study 3: Herbicide Efficacy

Field trials conducted with herbicides synthesized from this compound showed improved weed control compared to traditional herbicides, with reduced phytotoxicity on crops.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,6-trifluoroaniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This property is exploited in the design of pharmaceuticals and agrochemicals, where the compound acts on specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluoroaniline: Similar in structure but lacks the chlorine atom.

    3-Chloro-4-fluoroaniline: Contains fewer fluorine atoms and different substitution pattern.

    4-Chloro-2-(trifluoromethyl)aniline: Has a trifluoromethyl group instead of trifluoroaniline.

Uniqueness

3-Chloro-2,4,6-trifluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .

Biological Activity

3-Chloro-2,4,6-trifluoroaniline is a fluorinated aromatic compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial effects, cytotoxicity, and potential applications in agriculture and medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H3ClF3N\text{C}_6\text{H}_3\text{ClF}_3\text{N}

This compound features a chloro group and three fluorine atoms attached to a benzene ring, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.

Microorganism MIC (μg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Candida tenuis62.5

These results indicate that the compound possesses significant antimicrobial properties, especially against Staphylococcus aureus, which is a common pathogen associated with skin infections and other diseases .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the effects of this compound on human cell lines. The compound was tested against several cancer cell lines, including:

Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)18.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that this compound has potential as an anticancer agent due to its cytotoxic effects on various cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit catalase activity in certain studies. This inhibition can lead to increased oxidative stress within microbial cells, contributing to its antimicrobial effects .
  • Cell Membrane Disruption : The presence of fluorine atoms may enhance the lipophilicity of the compound, allowing it to integrate into cell membranes and disrupt their integrity.
  • Reactive Oxygen Species (ROS) Generation : Fluorinated compounds often generate ROS upon metabolism, leading to oxidative damage in cells.

Agricultural Applications

In agricultural research, this compound has been evaluated for its herbicidal properties. Preliminary studies indicated that it could inhibit the growth of several weed species at low application rates:

Weed Species Effective Dose (kg/ha)
Crabgrass0.56
Wild oats0.56
Mustard0.07

These findings suggest potential use as a selective herbicide in crop management strategies .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various halogenated anilines, including this compound. The results demonstrated that this compound exhibited superior activity against Mycobacterium luteum and Aspergillus niger, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Cytotoxicity in Cancer Research

In another research effort focused on cancer therapeutics, the cytotoxic effects of this compound were assessed in combination with other chemotherapeutic agents. The findings revealed synergistic effects that enhanced the overall efficacy against resistant cancer cell lines .

Properties

IUPAC Name

3-chloro-2,4,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVNZHYBSJJGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293426
Record name 3-Chloro-2,4,6-trifluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-09-2
Record name 3-Chloro-2,4,6-trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,4,6-trifluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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